REACTION_CXSMILES
|
ClCCl.[O:4]=[C:5]1[NH:9][C:8](=[O:10])[CH:7]([CH2:11][C:12]2[CH:13]=[CH:14][C:15]([O:21][CH3:22])=[C:16]([CH:20]=2)[C:17]([OH:19])=O)[S:6]1.C(Cl)(=O)OCC.[F:29][C:30]([F:40])([F:39])[C:31]1[CH:38]=[CH:37][C:34]([CH2:35][NH2:36])=[CH:33][CH:32]=1>C(N(CC)CC)C>[O:4]=[C:5]1[NH:9][C:8](=[O:10])[CH:7]([CH2:11][C:12]2[CH:13]=[CH:14][C:15]([O:21][CH3:22])=[C:16]([CH:20]=2)[C:17]([NH:36][CH2:35][C:34]2[CH:33]=[CH:32][C:31]([C:30]([F:29])([F:39])[F:40])=[CH:38][CH:37]=2)=[O:19])[S:6]1
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O=C1SC(C(N1)=O)CC=1C=CC(=C(C(=O)O)C1)OC
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Name
|
|
Quantity
|
6.3 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
4.59 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CN)C=C1)(F)F
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
After washed the reaction mixture with water, solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off and to the residue
|
Type
|
ADDITION
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Details
|
were added 109 mL of water and 33 mL of ethanol
|
Type
|
ADDITION
|
Details
|
to which solution 2 mol/L hydrochloric acid was added dropwise
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to obtain 10.25 g of crude crystals
|
Type
|
CUSTOM
|
Details
|
By recrystallizing 10.25 g of crude crystals twice from 90% ethanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1SC(C(N1)=O)CC=1C=CC(=C(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.49 g | |
YIELD: PERCENTYIELD | 61.3% | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |